4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are activated by the endogenous ligand ADP, and play a crucial role in platelet aggregation, thrombosis, and vascular inflammation.
Mechanism of Action
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine is a selective antagonist of the P2Y1 receptor, which means it blocks the binding of ADP to the receptor and inhibits downstream signaling pathways. This leads to a decrease in platelet aggregation, thrombosis, and vascular inflammation.
Biochemical and physiological effects:
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine has been shown to significantly reduce platelet aggregation and thrombus formation in vitro and in vivo. It also has anti-inflammatory effects by reducing the expression of adhesion molecules and cytokines in endothelial cells. Furthermore, 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine has been shown to protect against ischemic brain injury in animal models of stroke.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine in lab experiments is its high selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor without affecting other receptors. However, one limitation is that 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine has a short half-life in vivo, which requires frequent dosing to maintain its effects.
Future Directions
There are several future directions for the use of 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine in scientific research. One direction is to investigate the potential therapeutic effects of P2Y1 receptor antagonists in diseases such as atherosclerosis and cancer. Another direction is to develop more potent and long-lasting P2Y1 receptor antagonists for clinical use. Additionally, 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine can be used in combination with other drugs to enhance their therapeutic effects.
Synthesis Methods
The synthesis of 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine involves the reaction of 4-morpholinoacetyl chloride with 5-(4-methoxyphenyl)-2H-tetrazole in the presence of triethylamine. The reaction yields 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine as a white solid with a purity of over 99%.
Scientific Research Applications
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine has been widely used in scientific research to study the role of P2Y1 receptors in platelet aggregation, thrombosis, and vascular inflammation. It has also been used to investigate the potential therapeutic effects of P2Y1 receptor antagonists in various diseases, such as ischemic stroke, atherosclerosis, and cancer.
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)tetrazol-2-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-21-12-4-2-11(3-5-12)14-15-17-19(16-14)10-13(20)18-6-8-22-9-7-18/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADCFLQVMSLGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.